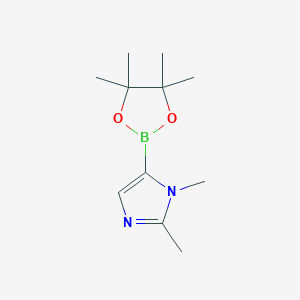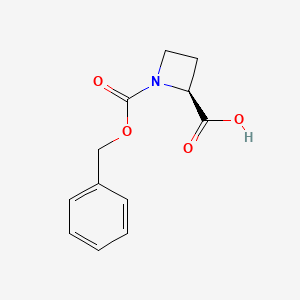
2'-メトキシ-3-(2-メチルフェニル)プロピオフェノン
説明
2’-Methoxy-3-(2-methylphenyl)propiophenone is a chemical compound with the CAS Number: 898789-13-4 . It has a molecular weight of 254.33 and its IUPAC name is 1-(2-methoxyphenyl)-3-(2-methylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-3-(2-methylphenyl)propiophenone is represented by the linear formula C17H18O2 . The InChI code for this compound is 1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxy-3-(2-methylphenyl)propiophenone include a molecular weight of 254.32 g/mol .科学的研究の応用
薬品: 薬理学的調査
2'-メトキシ-3-(2-メチルフェニル)プロピオフェノンは、既知の薬効を持つ化合物との構造類似性から、薬理学的調査で検討される可能性があります。医薬品の合成における前駆体または中間体としての可能性は重要となる可能性があります。 しかしながら、薬学における具体的な用途は、入手可能な文献では詳しく説明されていません .
材料科学: ポリマー合成
材料科学において、この化合物は新しいポリマー材料の開発に使用される可能性があります。 芳香族ケトン基は、重合反応やポリマー主鎖の一部として関与し、ポリマーの熱安定性と剛性に寄与する可能性があります .
環境科学: 汚染物質の分解
環境科学における直接的な用途は明示的に記載されていませんが、関連する化合物はしばしば汚染物質の分解研究に使用されます。 2'-メトキシ-3-(2-メチルフェニル)プロピオフェノンは、同様の有機汚染物質の環境運命を理解するためのモデル化合物として役立つ可能性があります .
分析化学: クロマトグラフィー分析
この化合物のユニークな構造により、クロマトグラフィー分析における標準物質として使用することが適しており、機器の校正や様々なサンプル中の類似化合物を検出するための分析方法の開発に役立ちます .
薬理学: 薬物開発
薬理学では、この化合物の生物活性プロファイルを調査することができます。 メトキシ基とフェニル基は、多くの生物活性分子に共通しているため、新規薬物の開発のためのリード化合物として機能する可能性があります .
有機合成: 複雑な分子の中間体
2'-メトキシ-3-(2-メチルフェニル)プロピオフェノンは、有機合成における中間体として潜在的に価値があります。 特に、特定の置換パターンを持つ芳香族化合物の合成において、複雑な分子を構築するために使用することができます .
Safety and Hazards
The safety data sheet for a similar compound, propiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause serious eye damage or eye irritation . It’s important to wear protective gloves, protective clothing, and eye protection when handling such compounds .
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOIUXGXXCYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644005 | |
| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-13-4 | |
| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)
![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)





![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)

![[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1604253.png)

![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)


